molecular formula C23H25ClN2O3 B5097751 1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride

1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride

Cat. No.: B5097751
M. Wt: 412.9 g/mol
InChI Key: BSWDNTCVFCETKG-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium ion, a carboxamide group, and two aromatic rings with methoxy and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride typically involves multiple steps, including the formation of the pyridinium ion and the subsequent attachment of the aromatic rings. Common reagents used in the synthesis include pyridine, 3,4-dimethoxybenzyl chloride, and 2,6-dimethylaniline. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride is unique due to its specific structure, which combines a pyridinium ion with aromatic rings and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3.ClH/c1-16-7-5-8-17(2)22(16)24-23(26)19-9-6-12-25(15-19)14-18-10-11-20(27-3)21(13-18)28-4;/h5-13,15H,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWDNTCVFCETKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C[N+](=CC=C2)CC3=CC(=C(C=C3)OC)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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